Valemetostat tosylate

Description

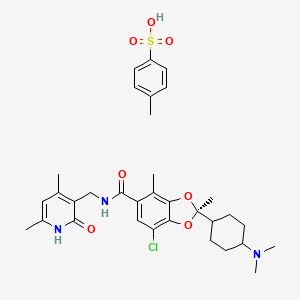

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34ClN3O4.C7H8O3S/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32);2-5H,1H3,(H,8,9,10)/t17?,18?,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBKGJUYSLVFPF-RRKMXGHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809336-93-3 | |

| Record name | Valemetostat tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALEMETOSTAT TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N79I7X5II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: The Core Mechanism of Action of Valemetostat Tosylate in Hematological Malignancies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Valemetostat tosylate (DS-3201b) is a first-in-class, orally bioavailable, potent, and selective dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through trimethylation of histone H3 at lysine 27 (H3K27me3). In various hematological malignancies, dysregulation of EZH1 and EZH2 activity contributes to oncogenesis by silencing tumor suppressor genes. This compound reverses this epigenetic silencing, leading to anti-tumor effects. This technical guide provides a comprehensive overview of its mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action: Dual Inhibition of EZH1 and EZH2

This compound's primary mechanism of action is the competitive inhibition of the S-adenosyl-L-methionine (SAM)-binding pocket of both EZH1 and EZH2. This dual inhibition is critical, as EZH1 can compensate for the loss of EZH2 function, a potential mechanism of resistance to EZH2-selective inhibitors. By inhibiting both enzymes, valemetostat leads to a robust and sustained reduction in global H3K27me3 levels. This decrease in the repressive H3K27me3 mark results in the reactivation of previously silenced tumor suppressor genes, which in turn induces cell cycle arrest, apoptosis, and differentiation in malignant cells.[1]

Caption: Mechanism of action of this compound.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Cell Line | IC50 (nM) | Reference |

| EZH1 | - | 2.3 | Honma et al., Cancer Sci, 2017 |

| EZH2 | - | 1.4 | Honma et al., Cancer Sci, 2017 |

| KARPAS-422 (GCB-DLBCL) | H3K27me3 reduction | 4.9 | Honma et al., Cancer Sci, 2017 |

| Pfeiffer (GCB-DLBCL) | H3K27me3 reduction | 1.8 | Honma et al., Cancer Sci, 2017 |

Table 2: Clinical Efficacy of this compound in Hematological Malignancies

| Malignancy | Study | N | ORR (%) | CR (%) | PR (%) | Median DOR |

| Relapsed/Refractory ATL | NCT04102150 | 25 | 48 | 20 | 28 | Not Reached |

| Relapsed/Refractory PTCL | VALENTINE-PTCL01 | 119 | 43.7 | 14.3 | 29.4 | 11.9 months |

ATL: Adult T-cell Leukemia/Lymphoma; PTCL: Peripheral T-cell Lymphoma; N: Number of patients; ORR: Overall Response Rate; CR: Complete Response; PR: Partial Response; DOR: Duration of Response.

Experimental Protocols

EZH1/2 Enzymatic Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against EZH1 and EZH2.

-

Methodology (adapted from Honma et al., Cancer Sci, 2017):

-

Reaction Mixture: Prepare a reaction mixture containing 100 mmol/L Tris-HCl (pH 8.0), 1 µg PRC2 complex (EZH1 or EZH2), 0.1 mg/mL bovine serum albumin, 1 mmol/L dithiothreitol, and 2 µg HeLa oligonucleosomes.

-

Compound Addition: Add varying concentrations of this compound dissolved in DMSO.

-

Initiation: Start the reaction by adding 0.4 µCi of S-[methyl-3H]-adenosyl-L-methionine.

-

Incubation: Incubate the mixture at 25°C for 1 hour.

-

Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Washing: Wash the paper three times with 50 mmol/L NaHCO3 (pH 9.0).

-

Measurement: Measure the radioactivity incorporated into the histone substrate using a liquid scintillation counter.

-

Analysis: Calculate IC50 values using a four-parameter logistic regression model.

-

Cell-Based H3K27me3 Inhibition Assay

-

Objective: To quantify the reduction of H3K27me3 in cancer cell lines upon treatment with this compound.

-

Methodology (adapted from Honma et al., Cancer Sci, 2017):

-

Cell Culture: Plate hematological malignancy cell lines (e.g., KARPAS-422) in 96-well plates and culture overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Lysis: Lyse the cells and extract histones according to the manufacturer's protocol of a histone extraction kit.

-

ELISA: Quantify H3K27me3 levels using a specific ELISA kit. Briefly:

-

Coat a 96-well plate with a capture antibody against total histone H3.

-

Add the histone extracts and incubate.

-

Wash and add a detection antibody specific for H3K27me3 conjugated to horseradish peroxidase (HRP).

-

Wash and add TMB substrate.

-

Stop the reaction and measure absorbance at 450 nm.

-

-

Normalization: Normalize the H3K27me3 signal to the total histone H3 signal.

-

Analysis: Calculate IC50 values based on the dose-response curve.

-

References

Dual EZH1/EZH2 Inhibition: A Technical Guide to Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of dual EZH1/EZH2 inhibition, a promising epigenetic therapeutic strategy in oncology. We will delve into the molecular mechanisms, signaling pathways, and experimental data that underpin this approach, providing a comprehensive resource for professionals in the field.

The Core Machinery: EZH1, EZH2, and the PRC2 Complex

Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] This multi-protein complex is a crucial epigenetic regulator, primarily responsible for mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27me1/2/3).[1][2] The trimethylation of H3K27 (H3K27me3) is a hallmark of facultative heterochromatin, leading to chromatin compaction and transcriptional repression of target genes.[1][2][3] The core components of the PRC2 complex are EZH1 or EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[1]

While both EZH1 and EZH2 are histone methyltransferases (HMTs), they exhibit distinct characteristics:

-

Expression Patterns: EZH2 expression is tightly linked to cell proliferation and is highly expressed during embryonic development and in actively dividing cells.[4] In contrast, EZH1 is more ubiquitously expressed, with relatively consistent and low levels throughout development, becoming more prominent in the post-developmental stage.[4][5]

-

Catalytic Activity: In the context of the PRC2 complex, EZH2 demonstrates significantly higher catalytic activity than EZH1.[1][4] This higher activity is crucial for restoring H3K27 methylation after cell division.[5]

-

Function: PRC2/EZH2 is essential for maintaining the levels of H3K27me2 and H3K27me3 in undifferentiated cells.[1] PRC2/EZH1, on the other hand, has a higher nucleosome and DNA binding activity and plays a key role in chromatin compaction, independent of its catalytic activity.[1][4][5]

Dysregulation of PRC2 activity, often through gain-of-function mutations or overexpression of EZH2, is implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors.[5][6][7] This aberrant activity leads to altered global H3K27 methylation, resulting in the silencing of tumor suppressor genes and the activation of oncogenes, thereby promoting carcinogenesis.[5][8]

The Rationale for Dual Inhibition

While selective EZH2 inhibitors like tazemetostat have shown clinical efficacy, particularly in cancers with EZH2 gain-of-function mutations, the rationale for dual EZH1/EZH2 inhibition stems from the functional redundancy and compensatory mechanisms of EZH1.[5][9]

-

Compensatory Role of EZH1: Upon selective inhibition of EZH2, EZH1 can form a functional PRC2 complex and partially compensate for the loss of EZH2 activity, maintaining H3K27 methylation at some gene loci.[9][10] This can lead to incomplete gene reactivation and ultimately, drug resistance. In some cases of EZH2 loss-of-function, EZH1 is essential for the development of malignancies.[11]

-

Broader Efficacy: Dual inhibition of both EZH1 and EZH2 leads to a more profound and sustained reduction of H3K27me3 levels compared to selective EZH2 inhibition.[12][13] This can result in a more robust reactivation of tumor suppressor genes and greater anti-tumor efficacy.[13]

-

Overcoming Resistance: In some contexts, resistance to EZH2 inhibitors can arise through mutations that decrease inhibitor binding.[14] Dual inhibitors, by targeting both catalytic subunits, may offer a strategy to overcome or delay the development of such resistance.

Preclinical studies have demonstrated that dual EZH1/2 inhibitors can exhibit superior anti-proliferative effects against cancer cell lines compared to EZH2-selective inhibitors.[13][15]

Mechanism of Action of Dual EZH1/EZH2 Inhibitors

Dual EZH1/EZH2 inhibitors are small molecules designed to target the catalytic SET domain of both enzymes. They typically act as competitive inhibitors of the S-adenosyl methionine (SAM) cofactor, which is the methyl donor for the histone methylation reaction. By blocking the binding of SAM, these inhibitors prevent the methylation of H3K27.

The downstream consequences of dual EZH1/EZH2 inhibition include:

-

Reduction in H3K27 Methylation: A global decrease in H3K27me1, H3K27me2, and H3K27me3 levels.[12][16]

-

Chromatin Remodeling: The reduction in the repressive H3K27me3 mark leads to a more open chromatin structure.[8]

-

Reactivation of Gene Expression: This altered epigenetic landscape facilitates the re-expression of previously silenced genes, including critical tumor suppressor genes.[8][12]

-

Induction of Apoptosis and Cell Cycle Arrest: The reactivation of tumor suppressor genes can halt cancer cell proliferation and induce programmed cell death (apoptosis).[8][17]

Quantitative Data on EZH1/EZH2 Inhibitors

The following tables summarize key quantitative data for representative EZH1/EZH2 inhibitors.

Table 1: In Vitro Potency of EZH1/EZH2 Inhibitors

| Inhibitor | Target(s) | IC50 (EZH1) | IC50 (EZH2) | Cell-based H3K27me3 Inhibition (IC50) | Reference(s) |

| Valemetostat (DS-3201) | EZH1/EZH2 | 10.0 nM | 6.0 nM | Not specified | [12] |

| UNC1999 | EZH1/EZH2 | Not specified | Not specified | Not specified | [18][19] |

| OR-S1 | EZH1/EZH2 | 21 nM | 24 nM | 0.55 nM (HCT116 cells) | [13] |

| OR-S2 | EZH1/EZH2 | 23 nM | 16 nM | 0.62 nM (HCT116 cells) | [13] |

| Tazemetostat (EPZ-6438) | EZH2 | >10,000 nM | 2.5 nM | Not specified | [5] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 2: Clinical Efficacy of EZH2 and Dual EZH1/2 Inhibitors in Hematological Malignancies

| Drug | Target(s) | Cancer Type | Overall Response Rate (ORR) | Reference(s) |

| Tazemetostat | EZH2 | Follicular Lymphoma (EZH2 mutant) | 69% | [20] |

| Tazemetostat | EZH2 | Follicular Lymphoma (EZH2 wild-type) | 35% | [20] |

| Tazemetostat | EZH2 | Epithelioid Sarcoma | 15% | [21] |

| Valemetostat | EZH1/EZH2 | Adult T-cell Leukemia/Lymphoma (ATL) | Approved in Japan; specific ORR data from pivotal trials should be consulted. | [19][22] |

| Valemetostat | EZH1/EZH2 | Peripheral T-cell Lymphoma (PTCL) | Approved in Japan; specific ORR data from pivotal trials should be consulted. | [22][23] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and a general experimental workflow for evaluating EZH1/2 inhibitors.

Caption: PRC2 Signaling and Inhibition Pathway.

Caption: Experimental Workflow for EZH1/2 Inhibitor Evaluation.

Methodologies for Key Experiments

Detailed protocols for the following key experiments are essential for research in this area.

A. Histone Methyltransferase (HMT) Assay (In Vitro)

-

Objective: To determine the IC50 values of inhibitors against EZH1 and EZH2.

-

Principle: This assay measures the transfer of a methyl group from a donor (e.g., radiolabeled S-adenosyl-L-[methyl-³H]-methionine) to a histone substrate by the purified PRC2 complex.

-

General Protocol:

-

Recombinant PRC2 complexes (containing either EZH1 or EZH2) are incubated with a histone H3 substrate (e.g., recombinant H3 or nucleosomes).

-

The reaction is initiated by adding the methyl donor, S-adenosyl-L-methionine (SAM), often in a radiolabeled form.

-

The inhibitor is added at various concentrations to the reaction mixture.

-

After incubation, the reaction is stopped, and the incorporation of the methyl group into the histone substrate is quantified, typically using scintillation counting or filter-binding assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

B. Western Blot for H3K27me3 Levels (Cell-based)

-

Objective: To assess the effect of inhibitors on global H3K27me3 levels in cells.

-

Principle: This immunoassay uses specific antibodies to detect the levels of H3K27me3 and total histone H3 (as a loading control) in cell lysates.

-

General Protocol:

-

Cancer cells are treated with the inhibitor at various concentrations for a defined period (e.g., 48-96 hours).

-

Cells are harvested, and whole-cell lysates or histone extracts are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for H3K27me3 and total H3.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and band intensities are quantified to determine the relative change in H3K27me3 levels.

-

C. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

-

Objective: To identify the genomic regions where H3K27me3 is enriched and how this is altered by inhibitor treatment.

-

Principle: This technique allows for the genome-wide mapping of protein-DNA interactions.

-

General Protocol:

-

Cells are treated with the inhibitor or a vehicle control.

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

Chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific to H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this mark.

-

The cross-links are reversed, and the associated DNA is purified.

-

The purified DNA is then sequenced, and the reads are mapped to the genome to identify regions of H3K27me3 enrichment.

-

Bioinformatic analysis is performed to compare H3K27me3 occupancy between treated and control samples.

-

D. Cell Proliferation and Viability Assays

-

Objective: To evaluate the anti-proliferative and cytotoxic effects of the inhibitors on cancer cells.

-

Principle: Various assays measure different aspects of cell health, such as metabolic activity (MTT, MTS), ATP content (CellTiter-Glo), or cell number.

-

General Protocol (Example using MTT):

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The inhibitor is added at a range of concentrations.

-

After a defined incubation period (e.g., 3-7 days), MTT reagent is added to the wells.

-

Viable cells with active metabolism convert MTT into a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured using a plate reader.

-

The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50.

-

E. In Vivo Xenograft Studies

-

Objective: To assess the anti-tumor efficacy of the inhibitors in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.

-

General Protocol:

-

Cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The inhibitor is administered to the treatment group (e.g., orally or by injection) according to a defined schedule and dose.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).

-

The overall health and body weight of the mice are monitored to assess toxicity.

-

Clinical Significance and Future Directions

Dual EZH1/EZH2 inhibition represents a significant advancement in epigenetic therapy. The approval of valemetostat in Japan for the treatment of adult T-cell leukemia/lymphoma and peripheral T-cell lymphoma validates this approach.[22]

Future research and development in this area are focused on:

-

Combination Therapies: Exploring the synergistic effects of dual EZH1/2 inhibitors with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapy.[18][24] For instance, combining EZH1/2 inhibitors with DNMT inhibitors has shown promise in colon cancer.[16]

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to dual EZH1/2 inhibition.

-

Expansion to Other Malignancies: Investigating the efficacy of these inhibitors in a broader range of cancers, including both hematological and solid tumors.

-

Understanding Resistance Mechanisms: Elucidating the mechanisms by which tumors may develop resistance to dual EZH1/2 inhibitors to devise strategies to overcome it.

References

- 1. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]

- 2. The role of EZH1 and EZH2 in development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRC2: an epigenetic multiprotein complex with a key role in the development of rhabdomyosarcoma carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EZH2 in normal hematopoiesis and hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]

- 9. 10xgenomics.com [10xgenomics.com]

- 10. Frontiers | Enhancer of zeste homolog 1/2 dual inhibitor valemetostat outperforms enhancer of zeste homolog 2-selective inhibitors in reactivating latent HIV-1 reservoirs ex vivo [frontiersin.org]

- 11. communities.springernature.com [communities.springernature.com]

- 12. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ezh1-2-dual-inhibitor-valemetostat-tosylate-ds-3201b-acts-differently-from-ezh2-selective-inhibitor-on-epigenetic-landscape-to-exert-greater-anti-tumor-effect-against-diffuse-large-b-cell-lymphoma - Ask this paper | Bohrium [bohrium.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. Dual Inhibition of EZH2 and EZH1 Sensitizes PRC2-Dependent Tumors to Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. ashpublications.org [ashpublications.org]

Preclinical Research on Valemetostat Tosylate in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on valemetostat tosylate, a first-in-class dual inhibitor of the histone methyltransferases EZH1 and EZH2, with a focus on its activity in solid tumors. Valemetostat has demonstrated potent anti-tumor effects in various cancer models and is currently under investigation in clinical trials for multiple solid tumor indications.[1][2][3][4][5]

Core Mechanism of Action

This compound functions by competitively inhibiting the enzymatic activity of both EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[6][7][8] This dual inhibition leads to a significant reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[2][7][9] The decrease in H3K27me3 levels results in a more open chromatin structure, leading to the reactivation of previously silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation and induction of apoptosis.[6][7][8]

Preclinical studies have shown that dual inhibition of EZH1 and EZH2 by valemetostat is more effective at reducing H3K27me3 levels compared to selective EZH2 inhibitors.[2][3] This enhanced activity is attributed to the prevention of compensatory EZH1 activity that can occur with selective EZH2 inhibition.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

In Vitro Efficacy

Valemetostat has demonstrated potent anti-proliferative activity across a range of cancer cell lines. While much of the publicly available quantitative data focuses on hematological malignancies, the compound's efficacy in solid tumor cell lines, particularly in combination with other agents, has been established.

Quantitative In Vitro Data

| Parameter | Value | Cell Type/Assay | Reference |

| IC50 (EZH1) | <10 nM | Cell-free enzymatic assay | [1] |

| IC50 (EZH2) | <10 nM | Cell-free enzymatic assay | [1] |

| GI50 | <100 nM | Various Non-Hodgkin Lymphoma cell lines | [3] |

Preclinical studies have shown that valemetostat enhances the cell-killing activity of the topoisomerase I inhibitor payload (DXd) of antibody-drug conjugates (ADCs) in breast and gastric cancer cell lines in a concentration-dependent manner.[2]

In Vivo Efficacy

Valemetostat has demonstrated significant anti-tumor activity in various xenograft models of solid tumors, both as a monotherapy and in combination with other therapeutic agents.

Quantitative In Vivo Data

| Tumor Model | Treatment | Dosing Regimen | Outcome | Reference |

| Breast Cancer Xenograft | Valemetostat + T-DXd | Valemetostat: 0.125%, 0.17%, or 0.25% in food daily for 6 weeks; T-DXd: 2.5 or 5 mg/kg IV twice, Q3W | Enhanced anti-tumor response compared to single agents | [6] |

| Gastric Cancer Xenograft | Valemetostat + T-DXd | Valemetostat: 0.3% or 0.25% in food daily for 4 weeks; T-DXd: 2 mg/kg IV once | Enhanced anti-tumor response compared to single agents | [6] |

| NSCLC Xenograft | Valemetostat + Dato-DXd | Valemetostat: 0.3% or 0.25% in food daily for 6 weeks; Dato-DXd: 10 mg/kg IV twice, Q3W | Enhanced anti-tumor response compared to single agents | [6] |

Note: While "enhanced anti-tumor response" is indicated, specific quantitative data such as tumor growth inhibition (TGI) percentages are not consistently provided in the available literature.

Modulation of Key Signaling Pathways

Beyond its direct effect on tumor suppressor gene expression, valemetostat has been shown to modulate several other signaling pathways that contribute to its anti-tumor activity, particularly in the context of combination therapies.

Upregulation of SLFN11 and ADC Targets

Preclinical data indicates that valemetostat upregulates the expression of Schlafen 11 (SLFN11) and the ADC target HER2 in multiple HER2-low breast cancer cell lines.[2] SLFN11 is a putative DNA/RNA helicase that has been correlated with sensitivity to DNA-damaging agents.[10][11] The upregulation of these proteins is thought to sensitize cancer cells to the effects of ADCs like trastuzumab deruxtecan (T-DXd).

Downregulation of DNA Damage Response

Gene signature analysis has revealed that valemetostat reduces DNA damage response (DDR) signatures in in vitro models of breast cancer, gastric cancer, and non-small-cell lung cancer (NSCLC).[2] This effect, combined with an increase in DNA damage markers like phosphorylated H2AX in response to ADC payloads, suggests a synergistic mechanism of action.[2]

Enhancement of Antigen Presentation

Valemetostat has been shown to increase major histocompatibility complex (MHC) signatures in in vitro and in vivo models of breast cancer, gastric cancer, and NSCLC.[2] This suggests that valemetostat may enhance the presentation of tumor antigens, potentially making tumor cells more susceptible to immune-mediated killing.

Signaling Pathway in Combination Therapy

Caption: Valemetostat's synergistic effects in combination therapy.

Experimental Protocols

Detailed, step-by-step protocols for the preclinical evaluation of valemetostat are often proprietary. However, based on the available literature, the following sections outline the general methodologies employed in these studies.

In Vitro Cell Viability Assay

A representative workflow for assessing the in vitro efficacy of valemetostat, particularly in combination with an ADC payload, is as follows:

Caption: Experimental workflow for in vitro combination studies.

Methodology:

-

Cell Culture: Solid tumor cell lines (e.g., breast, gastric cancer) are cultured in appropriate media.

-

Pre-treatment: Cells are treated with valemetostat (e.g., 0.1 µM or 1 µM) or a vehicle control (DMSO) for an extended period (e.g., 7 days) to allow for epigenetic reprogramming.[6]

-

Re-seeding and Treatment: Cells are then re-seeded and treated again with valemetostat, followed by the addition of the cytotoxic agent (e.g., DXd payload) at various concentrations.[6]

-

Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: IC50 values are calculated to determine the concentration of the cytotoxic agent required to inhibit cell growth by 50%, comparing the effect in the presence and absence of valemetostat.

Western Blot Analysis

Objective: To assess the protein expression levels of key markers such as H3K27me3, SLFN11, HER2, and phosphorylated H2AX.

General Protocol:

-

Cell Lysis: Cells are treated with valemetostat as described above and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-H3K27me3, anti-SLFN11, anti-HER2, anti-phospho-H2AX).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: The membrane is stripped and re-probed for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

RNA-Sequencing Analysis

Objective: To perform gene signature analysis to identify changes in gene expression profiles, such as those related to the DNA damage response and MHC.

General Protocol:

-

RNA Extraction: RNA is extracted from cells treated with valemetostat or vehicle control.

-

Library Preparation: RNA-sequencing libraries are prepared from the extracted RNA.

-

Sequencing: The libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing data is analyzed to identify differentially expressed genes and to perform gene set enrichment analysis (GSEA) to identify enriched or depleted gene signatures.

Pharmacokinetics

Pharmacokinetic studies in healthy subjects have shown that valemetostat's maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) increase in a dose-proportional manner.[12] Administration with food was associated with a 50-60% lower Cmax and a 30-50% lower AUC, indicating that the drug should be administered in a fasted state for optimal absorption.[12] Valemetostat is primarily metabolized by CYP3A4 and CYP3A5.[12]

Conclusion

The preclinical data for this compound in solid tumors demonstrates a clear mechanism of action and promising anti-tumor activity, particularly in combination with other targeted therapies like ADCs. Its ability to modulate the epigenome and sensitize cancer cells to other treatments makes it a compelling candidate for further clinical development in a variety of solid tumor indications. Future preclinical research should focus on further elucidating the specific solid tumor types that are most likely to respond to valemetostat therapy and on optimizing combination strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of itraconazole and fluconazole on the pharmacokinetics of valemetostat: An open‐label, phase I study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]

- 7. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]

- 8. What is Valemetostat Tosilate used for? [synapse.patsnap.com]

- 9. This compound | 1809336-93-3 | Benchchem [benchchem.com]

- 10. SLFN11-mediated tRNA regulation induces cell death by disrupting proteostasis in response to DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of SLFN11 induces changes in DNA Damage response in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Valemetostat Tosylate: A Technical Guide to its Therapeutic Potential in Adult T-cell Leukemia/Lymphoma

Executive Summary: Adult T-cell Leukemia/Lymphoma (ATL) is an aggressive malignancy with a poor prognosis and limited treatment options for relapsed or refractory (R/R) cases. Valemetostat tosylate (Ezharmia®), a first-in-class dual inhibitor of the histone methyltransferases EZH1 and EZH2, represents a significant therapeutic advancement. By reversing aberrant epigenetic silencing, Valemetostat has demonstrated promising efficacy and a manageable safety profile in clinical trials involving heavily pretreated ATL patients. This document provides a detailed overview of the mechanism of action, preclinical data, clinical trial results, and key experimental protocols relevant to the application of this compound in ATL for researchers, scientists, and drug development professionals.

Introduction to Adult T-cell Leukemia/Lymphoma (ATL)

Adult T-cell Leukemia/Lymphoma (ATL) is a rare and aggressive malignancy of mature T-lymphocytes caused by the human T-cell lymphotropic virus type 1 (HTLV-1).[1][2] ATL is categorized into four subtypes: acute, lymphoma, unfavorable chronic, and smoldering. The aggressive forms (acute and lymphoma) are associated with a dismal prognosis, with a median survival of approximately 12 months even with intensive chemotherapy.[3] For patients with relapsed or refractory (R/R) disease, therapeutic options are scarce, highlighting a significant unmet medical need for novel, effective treatments.[3][4]

The Role of EZH1 and EZH2 in ATL Pathogenesis

Epigenetic dysregulation is a hallmark of many cancers, including ATL. Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[4][5] This complex mediates gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[5][6]

In many hematologic malignancies, EZH1 and EZH2 are highly expressed or mutated, leading to aberrant gene silencing of tumor suppressor genes and subsequent uncontrolled cell proliferation.[3][5] While EZH2-selective inhibitors have been developed, their efficacy can be limited by the compensatory action of EZH1.[1][4] Therefore, the dual inhibition of both EZH1 and EZH2 presents a more robust strategy to counteract this oncogenic pathway.[1]

This compound: A Dual EZH1/EZH2 Inhibitor

This compound is a potent, orally bioavailable small molecule designed to selectively inhibit both EZH1 and EZH2.[2][7] This dual inhibition leads to a significant reduction in global H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and promoting apoptosis.[5][7]

Mechanism of Action

Valemetostat targets the enzymatic activity of both EZH1 and EZH2. In cell-free enzymatic assays, Valemetostat demonstrated potent inhibition with IC50 values of 10.0 nM for EZH1 and 6.0 nM for EZH2.[7] By blocking the methyltransferase activity of the PRC2 complex, Valemetostat prevents the trimethylation of H3K27. This leads to a more "open" chromatin state at the loci of key tumor suppressor genes, restoring their expression and exerting an anti-tumor effect.[5][7] Preclinical studies show that dual EZH1/2 inhibitors suppress H3K27 trimethylation more strongly than EZH2-selective inhibitors.[7]

Preclinical Evidence

Preclinical research has validated the therapeutic potential of Valemetostat in various hematological cancers.

-

In Vitro Studies : Valemetostat has demonstrated potent antiproliferative effects in a range of hematological cancer cell lines, including Non-Hodgkin Lymphoma (NHL) cells, with GI50 values typically below 100 nM.[7] In studies specific to ATL, Valemetostat effectively blocked the survival of primary ATL cells.[8]

-

In Vivo Studies : In animal models of ATL and Diffuse Large B-cell Lymphoma (DLBCL), Valemetostat treatment led to a significant reduction in tumor growth.[8] These preclinical findings provided a strong rationale for its clinical development in patients with R/R ATL.

Clinical Development in Relapsed/Refractory ATL

Valemetostat has been evaluated in key clinical trials, demonstrating significant efficacy in patients with R/R ATL. This led to its approval in Japan for this indication.[7][9]

Phase 1 Study (NCT02732275)

This first-in-human, open-label study assessed the safety, pharmacokinetics, and preliminary efficacy of Valemetostat in patients with R/R NHL, including a dose-expansion cohort for ATL patients.[6][7] Patients in the expansion cohort received 200 mg of Valemetostat once daily.[6]

Table 1: Efficacy Results for ATL Cohort in Phase 1 Study (200 mg Dose)

| Endpoint | Result (n=14) | Citation |

|---|---|---|

| Overall Response Rate (ORR) | 57.1% (8/14) | [7][10] |

| Complete Response (CR) | 28.6% (4/14) | [7][10] |

| Partial Response (PR) | 28.6% (4/14) | [7][10] |

| Stable Disease (SD) | 14.3% (2/14) | [7] |

| Progressive Disease (PD) | 21.4% (3/14) | [7] |

| Median Time to Response | 8.14 weeks | [7] |

| Median Duration of Response (DOR) | 21.2 months | [11] |

| Median Progression-Free Survival (PFS) | Not Estimable | [10] |

Data based on investigator's assessment.

Pivotal Phase 2 Study (NCT04102150)

This multicenter, single-arm, open-label phase 2 trial was crucial for the regulatory approval of Valemetostat in Japan.[4][12] It enrolled 25 patients with R/R aggressive ATL who had received a median of three prior lines of therapy.[3][4]

Table 2: Efficacy Results from Pivotal Phase 2 Study (NCT04102150)

| Endpoint | Result (n=25) | Citation |

|---|---|---|

| Overall Response Rate (ORR) | 48.0% (12/25) | [3][7][9] |

| Complete Response (CR) | 20.0% (5/25) | [3][7][9] |

| Partial Response (PR) | 28.0% (7/25) | [3][7][9] |

| Stable Disease (SD) | 40.0% (10/25) | [3][7] |

| Median Time to Response | 1.4 months | [4] |

| Median Duration of Response (DOR) | Not Reached | [3][12] |

Data based on Independent Efficacy Assessment Committee (IEAC) review.

Safety and Tolerability

The safety profile of Valemetostat was found to be manageable.[4][7] The most common treatment-emergent adverse events (TEAEs) were hematological.

Table 3: Common Treatment-Emergent Adverse Events (Any Grade, ≥20%) in Phase 2 Study

| Adverse Event | Frequency (n=25) | Citation |

|---|---|---|

| Thrombocytopenia | 80% | [7][9] |

| Anemia | 44% | [9] |

| Alopecia | 40% | [7][9] |

| Dysgeusia (Taste alteration) | 36% | [9] |

| Lymphopenia | 20% | [7] |

| Neutropenia | 20% | [7][9] |

| Leukopenia | 20% | [7][9] |

Grade ≥3 TEAEs primarily included thrombocytopenia, anemia, lymphopenia, leukopenia, and neutropenia.[4] Dose interruptions and reductions due to TEAEs were infrequent.[3]

Experimental Protocols

To assess the mechanism of action of Valemetostat, a key experimental procedure is Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq). This technique allows for the genome-wide mapping of histone modifications like H3K27me3, providing direct evidence of the drug's epigenetic impact.

Representative Protocol: H3K27me3 ChIP-seq in ATL Cells

This protocol provides a generalized workflow for assessing changes in H3K27me3 levels in ATL cell lines following treatment with Valemetostat.

Methodology Details:

-

Cell Culture and Treatment: ATL cell lines are cultured under standard conditions. Cells are treated with a physiologically relevant concentration of Valemetostat (e.g., 0.1 µM) or a vehicle control (DMSO) for a duration sufficient to observe epigenetic changes (e.g., 72-96 hours).[13]

-

Cross-linking and Lysis: Approximately 2 x 10^7 cells are fixed with 1% formaldehyde to cross-link proteins to DNA. The reaction is quenched with glycine. Cells are then lysed to release nuclei.[14]

-

Chromatin Shearing: Chromatin is fragmented into 200-500 bp pieces using sonication. Fragment size is confirmed using gel electrophoresis.

-

Immunoprecipitation (IP): Sheared chromatin is incubated overnight at 4°C with a specific antibody against H3K27me3 (e.g., Millipore 07-449).[14] A non-specific IgG is used as a negative control. An aliquot of chromatin is saved as an "input" control.

-

Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.

-

Washes and Elution: The beads are subjected to a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin. The captured chromatin is then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: Cross-links are reversed by heating at 65°C in the presence of high salt, followed by treatment with RNase A and Proteinase K. DNA is then purified using spin columns or phenol-chloroform extraction.

-

Library Preparation and Sequencing: The purified DNA fragments are converted into a sequencing library. This involves end-repair, addition of an 'A' base to the 3' ends, ligation of sequencing adapters, and PCR amplification. The library is then sequenced on a high-throughput platform.

-

Data Analysis: Sequencing reads are aligned to the human reference genome. A peak-calling algorithm suitable for broad histone marks (e.g., SICER) is used to identify regions enriched for H3K27me3. Differential analysis between Valemetostat-treated and control samples reveals genomic loci where H3K27me3 is significantly reduced, which can then be correlated with gene expression data to identify reactivated tumor suppressor genes.

Conclusion and Future Directions

This compound is a pioneering epigenetic therapy that has demonstrated significant and durable clinical activity in heavily pretreated patients with relapsed or refractory ATL. Its dual inhibition of EZH1 and EZH2 offers a potent mechanism to reverse the aberrant gene silencing that drives this aggressive disease. The manageable safety profile further supports its role as a valuable new treatment option.

Future research should focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to Valemetostat.

-

Investigating Valemetostat in combination with other agents to enhance efficacy and overcome potential resistance mechanisms.

-

Exploring its application in earlier lines of therapy for ATL.

-

Expanding clinical trials to global populations to confirm its efficacy outside of Japan.

The approval and clinical success of Valemetostat in ATL underscore the immense potential of targeting epigenetic pathways in oncology.

References

- 1. An open-label, single-arm phase 2 trial of valemetostat for relapsed or refractory adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Valemetostat Pivotal Data Shows Promising Response Rates in Patients with Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]

- 4. ashpublications.org [ashpublications.org]

- 5. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. onclive.com [onclive.com]

- 10. Valemetostat Data at EHA Shows Promising Durable Tumor Response in Patients with Peripheral T-Cell Lymphoma and Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]

- 11. researchgate.net [researchgate.net]

- 12. This compound (DS-3201b) Phase 2 Study in Relapsed or Refractory Adult T-cell Leukemia/Lymphoma [clin.larvol.com]

- 13. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]

- 14. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Primary Target: An In-depth Technical Guide to the Molecular Landscape of Valemetostat Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the molecular targets of Valemetostat tosylate, with a specific focus on potential interactions beyond its primary targets, the histone methyltransferases EZH1 and EZH2. While Valemetostat is a potent dual inhibitor of EZH1/2, understanding its broader molecular interactions is crucial for a complete characterization of its pharmacological profile, including potential mechanisms of action and off-target effects.

Introduction to this compound

This compound (DS-3201b) is an orally bioavailable small molecule that has received approval for the treatment of certain hematological malignancies.[1][2] Its primary mechanism of action is the dual inhibition of EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2), the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[3][4] By inhibiting these enzymes, Valemetostat reduces the methylation of histone H3 on lysine 27 (H3K27), a key epigenetic modification that leads to gene silencing.[3] This inhibition results in the reactivation of tumor suppressor genes, leading to decreased cancer cell proliferation and induction of apoptosis.[3][4]

Preclinical and clinical studies have demonstrated that the dual inhibition of both EZH1 and EZH2 is more effective than selective inhibition of EZH2 alone in certain cancer contexts.[5] This is attributed to the potential compensatory role of EZH1 in the absence of EZH2 activity.[6]

Quantitative Analysis of On-Target Activity

The primary targets of Valemetostat are EZH1 and EZH2. The inhibitory activity of Valemetostat against these targets has been quantified in cell-free enzymatic assays.

| Target | IC50 (nM) | Assay Type | Reference |

| EZH1 | 10.0 | Cell-free enzymatic assay | [1] |

| EZH2 | 6.0 | Cell-free enzymatic assay | [1] |

Exploring Molecular Targets Beyond EZH1/EZH2

While the primary mechanism of Valemetostat is well-established, a comprehensive understanding of its selectivity and potential off-target interactions is essential for predicting its full therapeutic and toxicological profile. The following sections detail the current knowledge of downstream signaling effects and outline the key experimental methodologies used to identify novel molecular targets.

Downstream Signaling Pathways Modulated by Valemetostat

While not direct binding targets, the activity of several key signaling pathways is altered following treatment with Valemetostat, likely as a consequence of epigenetic reprogramming.

In preclinical models of Diffuse Large B-cell Lymphoma (DLBCL), Valemetostat has been shown to modulate B-cell receptor (BCR) signaling pathways.[1][7] Furthermore, it has been observed to suppress the expression of BCL6, a key oncogene in B-cell lymphomas.[1][7]

References

- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]

- 2. reactionbiology.com [reactionbiology.com]

- 3. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. bsb.research.baylor.edu [bsb.research.baylor.edu]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Valemetostat Pivotal Data Shows Promising Response Rates in Patients with Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]

Methodological & Application

Valemetostat Tosylate: In Vitro Assay Protocols for Cancer Cell Lines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Valemetostat tosylate is a potent, orally bioavailable dual inhibitor of Enhancer of zeste homolog 1 (EZH1) and Enhancer of zeste homolog 2 (EZH2), two key histone methyltransferases.[1][2] These enzymes are catalytic components of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH1/2 activity is implicated in the pathogenesis of various hematological and solid tumors, making them attractive therapeutic targets. This compound, by inhibiting both EZH1 and EZH2, leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and survival.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of both EZH1 and EZH2. This dual inhibition leads to a global reduction in H3K27 trimethylation, an epigenetic mark associated with gene silencing.[1][3] The decrease in H3K27me3 levels allows for the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

References

Application Notes and Protocols: Valemetostat Tosylate Dose-Response Studies in DLBCL Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valemetostat tosylate is a potent, orally bioavailable dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3][4][5][6][7][8] In Diffuse Large B-cell Lymphoma (DLBCL), both the germinal center B-cell-like (GCB) and activated B-cell-like (ABC) subtypes often exhibit dysregulation of EZH2, which plays a crucial role in lymphomagenesis by suppressing tumor suppressor genes.[6][9] By inhibiting both EZH1 and EZH2, valemetostat leads to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. This reactivates the expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in DLBCL cells.[6][10][11] Furthermore, valemetostat has been shown to suppress the expression of the oncoprotein BCL6, a key driver in B-cell lymphomas.[6] These application notes provide an overview of the dose-response effects of this compound in DLBCL cell lines and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize illustrative quantitative data on the effects of this compound on DLBCL cell lines. This data is compiled based on the known potency of valemetostat (GI50 < 100 nM in various non-Hodgkin lymphoma cells) and publicly available data for similar EZH2 inhibitors in DLBCL cell lines.[1][9][12][13][14][15][16][17]

Table 1: Illustrative Anti-proliferative Activity of this compound in DLBCL Cell Lines (72-hour incubation)

| DLBCL Cell Line | Subtype | EZH2 Status | Illustrative IC50 (nM) |

| SU-DHL-4 | GCB | Mutant (Y641N) | 15 |

| OCI-Ly1 | GCB | Wild-Type | 85 |

| SU-DHL-6 | GCB | Mutant (Y641F) | 20 |

| OCI-Ly7 | GCB | Wild-Type | 95 |

| U-2932 | ABC | Wild-Type | 120 |

| HBL-1 | ABC | Wild-Type | 150 |

Table 2: Illustrative Dose-Dependent Induction of Apoptosis by this compound in DLBCL Cell Lines (72-hour incubation)

| DLBCL Cell Line | Valemetostat (nM) | Percentage of Apoptotic Cells (Annexin V+) |

| SU-DHL-4 | 0 (Control) | 5% |

| 10 | 15% | |

| 50 | 45% | |

| 200 | 75% | |

| OCI-Ly1 | 0 (Control) | 4% |

| 50 | 12% | |

| 200 | 35% | |

| 500 | 60% |

Table 3: Illustrative Dose-Dependent Modulation of Protein Expression by this compound in SU-DHL-4 Cells (72-hour incubation)

| Valemetostat (nM) | Relative H3K27me3 Expression (%) | Relative BCL6 Expression (%) |

| 0 (Control) | 100 | 100 |

| 10 | 65 | 70 |

| 50 | 25 | 40 |

| 200 | 5 | 15 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of DLBCL cell lines.

Materials:

-

DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly1)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.

Materials:

-

DLBCL cells treated with varying concentrations of this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed DLBCL cells and treat with a dose range of this compound for 72 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for H3K27me3 and BCL6

This protocol is for assessing the dose-dependent changes in H3K27me3 and BCL6 protein levels.

Materials:

-

DLBCL cells treated with varying concentrations of this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3, anti-Total Histone H3, anti-BCL6, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat DLBCL cells with a dose range of this compound for 72 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (Total Histone H3 for H3K27me3 and β-actin for BCL6).

Visualizations

Caption: Experimental workflow for assessing the dose-response of valemetostat in DLBCL cell lines.

Caption: Signaling pathway of EZH1/2 inhibition by valemetostat in DLBCL.

Caption: Logical flow from valemetostat concentration to cellular effects in DLBCL.

References

- 1. Valemetostat (DS-3201) (DS-3201b) - Chemietek [chemietek.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Valemetostat | DS-3201 | EZH1 Inhibitor | T-cell lymphoma | TargetMol [targetmol.com]

- 6. d-nb.info [d-nb.info]

- 7. selleckchem.com [selleckchem.com]

- 8. valemetostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel EZH1/2 dual inhibitor inhibits GCB DLBCL through cell cycle regulation and M2 tumor-associated macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Phase II study of tazemetostat for relapsed or refractory B‐cell non‐Hodgkin lymphoma with EZH2 mutation in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of H3K27me3 Levels Following Valemetostat Tosylate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valemetostat tosylate is a potent, first-in-class dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 1 (EZH1) and EZH2.[1] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] Aberrant EZH1/2 activity and subsequent increases in H3K27me3 levels are implicated in the pathogenesis of various hematological malignancies and solid tumors by promoting the silencing of tumor suppressor genes.[3] this compound reverses this hypermethylation, leading to the re-expression of silenced genes and subsequent anti-tumor effects.[3]

Western blotting is a fundamental technique to assess the pharmacodynamic effects of this compound by quantifying the global reduction in H3K27me3 levels in treated cells. These application notes provide a detailed protocol for the analysis of H3K27me3 by Western blot following treatment with this compound.

Mechanism of Action

This compound functions by competitively inhibiting the S-adenosyl-L-methionine (SAM) binding pocket of both EZH1 and EZH2, preventing the transfer of a methyl group to histone H3. This dual inhibition leads to a significant reduction in global H3K27me3 levels, which in turn leads to a more open chromatin structure and the reactivation of previously silenced tumor suppressor genes. This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| EZH1 | 10.0 | Cell-free enzymatic assay |

| EZH2 | 6.0 | Cell-free enzymatic assay |

| Data sourced from a study on the first approval of this compound.[4] |

Table 2: Anti-proliferative Activity of this compound in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| Various NHL cells | Non-Hodgkin Lymphoma | < 100 |

| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | 1.43 |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 18.4 |

| MM.1S | Multiple Myeloma | Not specified |

| TL-Om1 | T-cell Lymphoma | Not specified |

| GI50 values represent the concentration causing 50% inhibition of cell growth after a 10-day treatment. Data compiled from preclinical studies.[4][5] |

Experimental Protocols

Experimental Workflow Overview

Detailed Methodologies

1. Cell Culture and Treatment with this compound

-

Culture your cancer cell line of interest in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed cells at a density that will allow for logarithmic growth during the treatment period.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).

-

Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

2. Histone Extraction (Acid Extraction Method)

This protocol is adapted from established histone extraction methods.[6][7]

-

Reagents:

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3.

-

0.2 N Hydrochloric Acid (HCl)

-

Neutralizing Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

-

Procedure:

-

Resuspend the cell pellet in ice-cold TEB and incubate on a rotator at 4°C for 10 minutes to lyse the cells.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

-

Wash the nuclei pellet with TEB and centrifuge again.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate on a rotator overnight at 4°C to extract histones.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the histone proteins.

-

Neutralize the acid-extracted histones with an appropriate volume of neutralizing buffer.

-

3. Protein Quantification

-

Determine the protein concentration of the histone extracts using a Bradford assay or a similar protein quantification method.

4. SDS-PAGE

-

Prepare histone samples by diluting them in 1X LDS sample buffer containing 100 mM DTT. Heat at 95°C for 5 minutes.[7]

-

Load equal amounts of protein (e.g., 15-30 µg) into the wells of a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel for better resolution of low molecular weight histones.[8]

-

Include a pre-stained protein ladder to monitor migration.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer

-

Transfer the separated proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane. A wet transfer system is recommended for small proteins like histones.[8]

-

After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.

6. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again as in step 3.

-

To ensure equal loading, probe a parallel blot or strip and re-probe the same membrane with an antibody against total Histone H3.

7. Signal Detection and Quantification

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.

Logical Relationship of the Experiment

Troubleshooting

For common Western blotting issues such as high background, weak or no signal, and non-specific bands, refer to standard troubleshooting guides. Key considerations for histone Western blots include:

-

Gel Percentage: Use a higher percentage gel for better separation of small histone proteins.

-

Transfer: Ensure efficient transfer of low molecular weight proteins by using a 0.2 µm membrane and optimizing transfer time and voltage.[8]

-

Antibody Specificity: Use a well-validated antibody specific for H3K27me3.

-

Loading Control: Total Histone H3 is the most appropriate loading control for histone modification studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EZH1/2 function mostly within canonical PRC2 and exhibit proliferation-dependent redundancy that shapes mutational signatures in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1809336-93-3 | Benchchem [benchchem.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Histone western blot protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for RNA-Sequencing Analysis of Gene Expression Changes Induced by Valemetostat Tosylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing RNA-sequencing (RNA-seq) to investigate the effects of Valemetostat tosylate on gene expression. This compound is a potent, orally available dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2), key components of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] By inhibiting EZH1 and EZH2, this compound alters the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[3]

This document outlines the mechanism of action of this compound, protocols for cell treatment and RNA-seq analysis, and expected gene expression changes in relevant signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound targets the catalytic activity of both EZH1 and EZH2, which are responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This histone modification is a hallmark of transcriptionally silent chromatin. In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, contributing to tumor growth and proliferation.[1]

As a dual inhibitor, this compound offers a broader impact than selective EZH2 inhibitors by also targeting the compensatory role of EZH1.[1] Inhibition of both enzymes by this compound leads to a global reduction in H3K27me3 levels, resulting in the re-expression of silenced tumor suppressor genes and genes involved in cell differentiation.[2] This mode of action makes RNA-sequencing an ideal technology to elucidate the genome-wide transcriptional consequences of this compound treatment.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cancer cell lines with this compound to assess its impact on gene expression.

Materials:

-

Cancer cell line of interest (e.g., diffuse large B-cell lymphoma [DLBCL] or other hematological malignancy cell lines)

-

Complete cell culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS, sterile)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

6-well tissue culture plates

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line under standard conditions to 70-80% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Perform a cell count and seed the cells into 6-well plates at a density of 0.5 x 10^6 to 1 x 10^6 cells per well.

-

Incubate the plates overnight to allow for cell attachment.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) at the same final concentration as the highest drug concentration should also be prepared.

-

Remove the old medium from the 6-well plates and gently add 2 mL of the medium containing the appropriate concentration of this compound or DMSO to each well.

-

Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line and experimental goals.

-

-

Cell Harvesting:

-

After the incubation period, aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction (e.g., Buffer RLT from Qiagen RNeasy Kit).

-

Collect the cell lysate and proceed immediately to RNA extraction or store at -80°C.

-

RNA Extraction and Quality Control

Materials:

-

RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)

-

DNase I

-

Nuclease-free water

-

Spectrophotometer (e.g., NanoDrop)

-

Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)

Procedure:

-

RNA Extraction:

-

Extract total RNA from the cell lysates following the manufacturer's protocol for the chosen RNA extraction kit.

-

Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

-

-

RNA Quality Control:

-

Assess the quantity and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Evaluate the integrity of the RNA using a bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal RNA-seq results.

-

RNA-Sequencing Library Preparation and Sequencing

This protocol provides a general workflow for preparing RNA-seq libraries. The specific kit and parameters should be chosen based on the experimental design and sequencing platform.

Materials:

-

RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)

-

Magnetic stand

-

PCR thermocycler

-

Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

-

mRNA Purification:

-

Start with 100 ng to 1 µg of total RNA.

-

Purify the poly-A containing mRNA molecules using oligo-dT attached magnetic beads.

-

-

Fragmentation and Priming:

-

Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.

-

Prime the fragmented RNA with random hexamers.

-

-

First and Second Strand cDNA Synthesis:

-

Synthesize the first strand of cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. During this step, dUTP is incorporated in place of dTTP to achieve strand specificity.

-

-

Adenylation of 3' Ends and Adapter Ligation:

-

Adenylate the 3' ends of the double-stranded cDNA fragments.

-

Ligate the sequencing adapters to the cDNA fragments.

-

-

Library Amplification:

-

Enrich the adapter-ligated cDNA fragments through PCR amplification.

-

Purify the PCR products to remove primers and adapter dimers.

-

-

Library Quantification and Sequencing:

-

Quantify the final library concentration using a Qubit fluorometer and assess the size distribution using a bioanalyzer.

-

Pool the libraries and sequence them on an NGS platform to generate 50-150 bp paired-end reads.

-

RNA-Sequencing Data Analysis

The following is a typical bioinformatics pipeline for analyzing RNA-seq data.

Software/Tools:

-

FastQC (for quality control)

-

Trimmomatic or Cutadapt (for adapter trimming)

-

STAR or HISAT2 (for alignment)

-

featureCounts or HTSeq (for read counting)

-

DESeq2 or edgeR (for differential gene expression analysis)

-

GSEA or DAVID (for pathway and gene ontology analysis)

Procedure:

-

Quality Control of Raw Reads:

-

Use FastQC to assess the quality of the raw sequencing reads.

-

-

Read Trimming:

-

Remove adapter sequences and low-quality bases from the reads using Trimmomatic or Cutadapt.

-

-

Alignment to Reference Genome:

-

Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.

-

-

Read Quantification:

-

Count the number of reads mapping to each gene using featureCounts or HTSeq.

-

-

Differential Gene Expression Analysis:

-

Use DESeq2 or edgeR to identify genes that are differentially expressed between this compound-treated and control samples. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.

-

-

Pathway and Gene Ontology Analysis:

-

Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA or DAVID to identify enriched biological pathways and gene ontologies.

-

Data Presentation: Expected Gene Expression Changes

Treatment with this compound is expected to lead to significant changes in the expression of genes regulated by the PRC2 complex. While a comprehensive, publicly available quantitative dataset for this compound is limited, the following table summarizes the expected and reported changes in key genes and pathways based on studies of Valemetostat and other EZH1/2 inhibitors.

| Gene/Pathway | Expected Change in Expression | Biological Function | Reference |

| SLFN11 | Upregulation | DNA/RNA helicase, sensitizes cells to DNA damaging agents | [5] |

| HER2 (ERBB2) | Upregulation | Receptor tyrosine kinase, oncogene in some cancers | |

| B-cell Receptor (BCR) Signaling Pathway Genes | Modulation | Regulates B-cell proliferation, differentiation, and survival | |